molecular formula C12H12O3 B13217286 methyl 8-methyl-2H-chromene-5-carboxylate CAS No. 1235439-83-4

methyl 8-methyl-2H-chromene-5-carboxylate

Cat. No.: B13217286
CAS No.: 1235439-83-4
M. Wt: 204.22 g/mol
InChI Key: CQANYVYPWVZLIU-UHFFFAOYSA-N
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Description

Methyl 8-methyl-2H-chromene-5-carboxylate is a chemical compound belonging to the chromene family, which is characterized by a benzopyran ring structure Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methyl-2H-chromene-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methyl-2H-chromene-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methyl-2H-chromene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of 8-methyl-2H-chromene-5-carboxylic acid.

    Reduction: Formation of 8-methyl-2H-chromene-5-methanol.

    Substitution: Formation of halogenated derivatives of the chromene ring.

Scientific Research Applications

Methyl 8-methyl-2H-chromene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methyl-2H-chromene-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate
  • Methyl 5,10-dihydroxy-7-methoxy-3-methyl-3-[4-methyl-3-pentenyl]-3H-benzo[f]chromene-9-carboxylate

Comparison: Methyl 8-methyl-2H-chromene-5-carboxylate is unique due to its specific substitution pattern on the chromene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Biological Activity

Methyl 8-methyl-2H-chromene-5-carboxylate is a compound belonging to the chromene family, characterized by a benzopyran structure. This article explores its biological activities, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C12_{12}H12_{12}O3_{3} and a molecular weight of 204.22 g/mol. The compound features a methyl group at the 8-position and a carboxylate group at the 5-position, which contribute to its unique reactivity and biological properties. This structural configuration allows for various synthetic modifications that may enhance its biological activity.

Biological Activities

Research indicates that compounds within the chromene family, including this compound, exhibit several biological activities:

  • Antitumor Activity : Chromene derivatives have been studied for their ability to inhibit tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII, which are potential targets in cancer therapy. For instance, derivatives with specific substitutions have shown selective inhibition of these enzymes at low micromolar concentrations, indicating potential as anticancer agents .
  • Antibacterial Properties : Some studies suggest that related chromene compounds demonstrate significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant E. coli. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives can effectively inhibit bacterial growth .
  • Cytotoxicity : Research has indicated that certain chromene derivatives can induce cytotoxic effects in cancer cell lines. For example, studies have shown that specific structural modifications can enhance cytotoxicity against human cancer cells by disrupting microtubule dynamics or inducing apoptosis .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases :
    • A study synthesized a series of chromene derivatives to evaluate their inhibitory activity on hCA IX and XII. The most potent compound exhibited Ki values of 0.53 µM and 0.47 µM against these targets, respectively . This suggests that this compound could be optimized for enhanced selectivity and potency.
  • Antibacterial Activity :
    • Another investigation assessed a range of chromene derivatives for their antibacterial properties. Compound 2d demonstrated significant biofilm inhibition against multiple bacterial strains with an MIC of 8 μg/mL against S. aureus . This highlights the potential for developing new antibacterial agents from this class of compounds.
  • Cytotoxic Effects in Cancer Cell Lines :
    • A quantitative structure–activity relationship analysis revealed that specific chromene derivatives exhibited profound cytotoxicity against the MCF-7 breast cancer cell line through mechanisms involving electron donation and disruption of cellular processes . This indicates a promising avenue for further exploration in cancer therapeutics.

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other chromene derivatives:

Compound NameBiological ActivityKey Findings
This compoundAntitumor, AntibacterialPotential inhibitor of hCA IX and XII
Compound 2d (related derivative)AntibacterialMIC = 8 μg/mL against S. aureus
Crolibulin™ (chromene analog)AnticancerIn clinical trials; affects microtubule dynamics
EMAC10163b (chromene derivative)Selective hCA inhibitionKi = 0.53 µM for hCA IX

Properties

CAS No.

1235439-83-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 8-methyl-2H-chromene-5-carboxylate

InChI

InChI=1S/C12H12O3/c1-8-5-6-10(12(13)14-2)9-4-3-7-15-11(8)9/h3-6H,7H2,1-2H3

InChI Key

CQANYVYPWVZLIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)C=CCO2

Origin of Product

United States

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